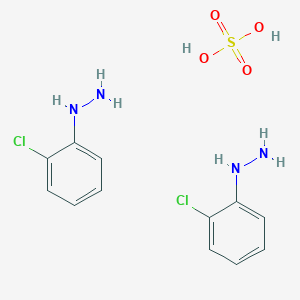

2-Chlorophenylhydrazine Sulfate

Description

BenchChem offers high-quality 2-Chlorophenylhydrazine Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenylhydrazine Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-3-1-2-4-6(5)9-8;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPLGFWDVTWDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Cl.C1=CC=C(C(=C1)NN)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chlorophenylhydrazine Sulfate: An In-depth Technical Guide for Drug Development Professionals

Executive Summary

2-Chlorophenylhydrazine and its salt derivatives, particularly the sulfate and hydrochloride forms, are indispensable reagents in the field of synthetic organic chemistry. Their paramount importance lies in their application as key precursors in the Fischer indole synthesis, a foundational method for constructing the indole nucleus. This structural motif is a privileged scaffold found in a wide array of pharmacologically active molecules. This comprehensive guide offers a deep dive into the fundamental properties, synthesis, safe handling procedures, and diverse applications of 2-Chlorophenylhydrazine Sulfate, with a tailored focus on its significance for researchers and professionals engaged in drug discovery and development. The information presented herein is a synthesis of established chemical literature and safety data, providing a robust blend of theoretical principles and practical, field-tested insights.

Core Physicochemical Properties

2-Chlorophenylhydrazine Sulfate is the sulfate salt of 2-chlorophenylhydrazine. The strategic placement of a chlorine atom at the ortho-position of the phenyl ring modulates the electronic character and reactivity of the hydrazine functional group. This substitution pattern, in turn, dictates its behavior in various chemical transformations. A comparative summary of the key physicochemical properties of 2-chlorophenylhydrazine and its common salt forms is detailed in Table 1. It is important to note that the salt forms, such as the hydrochloride and sulfate, generally exhibit greater stability and are more amenable to handling than the free base.

Table 1: Physicochemical Properties of 2-Chlorophenylhydrazine and Its Salts

| Property | 2-Chlorophenylhydrazine | 2-Chlorophenylhydrazine Hydrochloride | 2-Chlorophenylhydrazine Sulfate |

| Molecular Formula | C₆H₇ClN₂ | C₆H₈Cl₂N₂[1][2] | (C₆H₇ClN₂)₂·H₂SO₄ |

| Molecular Weight | 142.58 g/mol [3] | 179.05 g/mol [4][5] | 383.25 g/mol |

| Appearance | White to light yellow or light orange powder/crystal | Light cream powder solid[1] | Data not readily available; likely a crystalline solid |

| Melting Point | Not specified | 186 - 188 °C[1] / 200-203 °C (decomposes)[5][6] | 254 °C (decomposes) (for hydrazine sulfate)[7] |

| Solubility | Insoluble in water | Soluble in water[1] | Soluble in water (for hydrazine sulfate)[7] |

| CAS Number | 41052-75-9 (for free base and hydrochloride)[1][2][4][5][6] | 41052-75-9[1][2][4][5][6] | 14581-21-6 (for the related (4-chlorophenyl)hydrazine sulfate (2:1))[3][8] |

Note: Specific data for 2-Chlorophenylhydrazine Sulfate is not as commonly reported in public databases. The properties of the free base, hydrochloride salt, and the related hydrazine sulfate and (4-chlorophenyl)hydrazine sulfate are provided for a comprehensive understanding.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 2-chlorophenylhydrazine typically involves the diazotization of 2-chloroaniline, followed by the reduction of the intermediate diazonium salt. This is a well-established and reliable transformation in organic synthesis.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-chlorophenylhydrazine hydrochloride, which serves as a common precursor to the sulfate salt. The sulfate salt can be readily prepared by treating the free base with sulfuric acid.

Figure 1: General synthetic pathway for 2-Chlorophenylhydrazine Sulfate.

Illustrative Experimental Protocol for Hydrochloride Salt Synthesis

Disclaimer: This protocol is intended for illustrative purposes only. All experimental work should be conducted by qualified personnel with appropriate safety measures in place.

-

Diazotization: 2-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the 2-chlorobenzenediazonium chloride.

-

Reduction: The freshly prepared diazonium salt solution is added portion-wise to a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite.

-

Workup and Isolation: The reaction mixture is then basified to precipitate the tin salts (if used) and liberate the free 2-chlorophenylhydrazine. The free base is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

Purification and Salt Formation: The crude free base can be purified by recrystallization or distillation. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. For the sulfate salt, a similar procedure is employed using sulfuric acid.

Central Role in Drug Discovery: The Fischer Indole Synthesis

The primary application of 2-chlorophenylhydrazine sulfate in drug development is its use as a key building block in the Fischer indole synthesis.[9][10][11][12] This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[9][10][11]

Mechanistic Overview

The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine with a carbonyl compound to form a hydrazone.[9][10]

-

Tautomerization and[13][13]-Sigmatropic Rearrangement: The hydrazone undergoes tautomerization to an enamine, which then undergoes a[13][13]-sigmatropic rearrangement.[9][10]

-

Cyclization and Aromatization: The intermediate diimine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole core.[9][10]

Figure 2: Key stages of the Fischer Indole Synthesis.

A variety of Brønsted and Lewis acids, such as HCl, H₂SO₄, and ZnCl₂, can be used to catalyze this reaction.[9][10][13]

Impact on Drug Development

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its presence is notable in therapeutic areas such as oncology, neurology (e.g., triptans for migraines), and infectious diseases.[9] The use of 2-chlorophenylhydrazine sulfate allows for the precise installation of a chlorine atom on the indole ring, which can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and target binding affinity.

Comprehensive Safety and Handling Protocols

Disclaimer: This section provides a summary of safety information. Always consult the material safety data sheet (MSDS) for the specific product being used before handling.

2-Chlorophenylhydrazine and its salts are hazardous materials and must be handled with appropriate precautions.[1][14]

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][14][15][16]

-

Irritation: Causes skin and serious eye irritation.[1][14] May cause respiratory irritation.[1][14]

-

Long-Term Effects: Suspected of causing genetic defects and may cause cancer.[15][17]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][14]

Conclusion

2-Chlorophenylhydrazine Sulfate is a strategically important reagent for the synthesis of functionalized indole-containing molecules. Its utility in the Fischer indole synthesis provides a direct and efficient pathway to a class of compounds with profound significance in medicinal chemistry and drug development. A comprehensive understanding of its chemical properties, synthetic routes, and, most importantly, its associated hazards is paramount for its safe and effective utilization in the research and development setting. By leveraging the unique reactivity of this compound, scientists can continue to explore novel chemical space and design the next generation of innovative therapeutics.

References

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

PubChem. (n.d.). 2-Chlorophenylhydrazine hydrochloride. [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)hydrazine. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrazine, (4-chlorophenyl)-, sulfate (2:1) - Substance Details. [Link]

-

Organic Syntheses. (n.d.). hydrazine sulfate. [Link]

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

CAS Common Chemistry. (n.d.). 2-Chlorophenylhydrazine hydrochloride. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorophenylhydrazine hydrochloride | CAS 41052-75-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-クロロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemiis.com [chemiis.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. riccachemical.com [riccachemical.com]

Mechanism of action of 2-Chlorophenylhydrazine in organic reactions

Content Type: Technical Whitepaper Subject: Organic Synthesis / Heterocyclic Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Executive Summary

2-Chlorophenylhydrazine (2-CPH), typically utilized as its hydrochloride salt (

Chemical Profile & Reactivity

The reactivity of 2-CPH is governed by the nucleophilicity of its hydrazine moiety (

| Property | Specification | Mechanistic Implication |

| Structure | 1-amino-2-chlorobenzene | Ortho-substituent creates steric hindrance for |

| Nucleophilicity | The terminal nitrogen ( | |

| Electronic Effect | Inductive (-I) | The Cl atom pulls electron density, slightly deactivating the ring toward electrophilic aromatic substitution but facilitating nucleophilic attacks by the hydrazine. |

| Physical Form | Hydrochloride Salt | Used to stabilize the hydrazine against oxidation; requires neutralization (in situ or pre-step) for base-catalyzed reactions. |

Mechanism 1: The Fischer Indole Synthesis

The most chemically significant application of 2-CPH is the synthesis of 7-substituted indoles . Unlike phenylhydrazine, which yields a symmetric intermediate, 2-CPH presents a regiochemical challenge during the [3,3]-sigmatropic rearrangement.

The Regioselectivity Logic

During the rearrangement step, the bond formation can theoretically occur at either the 2-position (occupied by Cl) or the 6-position (unsubstituted).

-

Path A (Sterically Disfavored): Attack at the Cl-bearing carbon would generate a quaternary center, requiring a subsequent 1,2-migration (Wagner-Meerwein) or leading to decomposition.

-

Path B (Major Pathway): The rearrangement occurs at the unsubstituted ortho-carbon (C6), leading exclusively to the 7-chloroindole .

Step-by-Step Mechanism

-

Hydrazone Formation: Acid-catalyzed condensation of 2-CPH with a ketone (e.g., acetone).

-

Tautomerization: Isomerization to the ene-hydrazine .

-

[3,3]-Sigmatropic Shift: The concerted rearrangement breaks the N-N bond and forms the C-C bond at the unsubstituted ortho position.

-

Re-aromatization & Cyclization: Loss of ammonia (

) yields the indole.[1]

Visualization: Pathway & Regiochemistry

Caption: The mechanistic flow of 2-CPH to 7-chloroindole, highlighting the critical [3,3]-sigmatropic shift.

Mechanism 2: Pyrazole Synthesis

Reaction with

-

Initial Attack: The highly nucleophilic

of 2-CPH attacks the ketone carbonyl (more electrophilic than the ester). -

Hydrazone Intermediate: Loss of water forms the hydrazone.

-

Intramolecular Cyclization: The

(attached to the aromatic ring) attacks the ester carbonyl. -

Elimination: Loss of ethanol yields the pyrazolone ring.

Experimental Protocol: Synthesis of 7-Chloro-2,3-dimethylindole

Note: This protocol is a self-validating system. The evolution of ammonia gas serves as a visual/olfactory indicator of reaction progress.

Reagents:

-

2-Chlorophenylhydrazine HCl (10 mmol)

-

Butanone (Methyl Ethyl Ketone) (10 mmol)

Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.79 g of 2-chlorophenylhydrazine HCl in 20 mL of glacial acetic acid.

-

Condensation: Add 0.9 mL of butanone (MEK). Stir at room temperature for 20 minutes. Checkpoint: Solution should darken, indicating hydrazone formation.

-

Cyclization (The Fischer Step): Heat the mixture to reflux (

).-

Observation: Monitor for the release of

(turns damp red litmus paper blue at the top of the condenser). -

Duration: Reflux for 2-4 hours until TLC indicates consumption of the hydrazone.

-

-

Quenching: Cool reaction to room temperature. Pour slowly into 100 mL of ice-water/NaOH slurry to neutralize the acetic acid.

-

Isolation: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc).

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| No Product / SM Remains | Catalyst too weak | Add |

| Tar/Polymerization | Overheating / Oxidation | Perform under |

| Wrong Regioisomer | Ketone asymmetry | MEK can yield two isomers (2-ethyl vs 2,3-dimethyl). 2-CPH typically favors the less hindered enol, yielding 2,3-dimethyl. |

Safety & Handling (Critical)

Hydrazines are high-risk reagents. Strict adherence to safety protocols is mandatory.

-

Toxicity: 2-CPH is toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331). It is a suspected carcinogen.

-

Skin Sensitization: May cause severe allergic reactions. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Do not mix with oxidizing agents (risk of exothermic decomposition). Quench hydrazine residues with dilute bleach (sodium hypochlorite) slowly in a fume hood before disposal, monitoring for gas evolution (

).

References

-

Fischer Indole Synthesis Mechanism & Regiochemistry

-

Safety Data Sheet: 2-Chlorophenylhydrazine Hydrochloride

-

Source: Sigma-Aldrich

-

-

Synthesis of Pyrazolones

- Source: Indian Academy of Sciences (J. Chem. Sci.)

-

URL:[Link]

-

Regioselectivity in Fischer Indole Synthesis

- Source: N

-

URL:[Link]

Sources

Technical Guide: Solubility and Stability of 2-Chlorophenylhydrazine Sulfate

The following technical guide details the solubility, stability, and handling protocols for 2-Chlorophenylhydrazine Sulfate , designed for researchers and process chemists.

CAS Registry Number: 198279-94-6 (1:1 Sulfate) Synonyms: (2-Chlorophenyl)hydrazine sulfate; 1-(2-Chlorophenyl)hydrazine hydrogensulfate Molecular Formula: C₆H₇ClN₂ · H₂SO₄ Molecular Weight: 240.67 g/mol (1:1 salt)[1]

Executive Summary

2-Chlorophenylhydrazine Sulfate is a critical hydrazine building block used primarily in the synthesis of 1-substituted indoles (via Fischer Indole Synthesis) and aryl-pyrazoles (agrochemicals and pharmaceuticals). While the hydrochloride salt (CAS 41052-75-9) is more common, the sulfate salt is often selected for its non-hygroscopic nature and higher thermal stability in solid-state storage. However, its utility is frequently limited by its lower solubility profile compared to the hydrochloride analog.

This guide addresses the specific physicochemical challenges of the sulfate salt, providing validated protocols for solubilization and stabilization against oxidative degradation.

Physicochemical Profile & Salt Stoichiometry

Understanding the stoichiometry is vital for accurate molarity calculations in synthesis. 2-Chlorophenylhydrazine Sulfate exists predominantly in two forms. Commercial CAS 198279-94-6 typically refers to the 1:1 salt (Hydrogensulfate), though 2:1 salts (Sulfate) are possible in specific crystallization conditions.

| Property | 1:1 Salt (Hydrogensulfate) | 2:1 Salt (Sulfate) | Hydrochloride Analog |

| CAS | 198279-94-6 | Rare/Custom | 41052-75-9 |

| MW ( g/mol ) | 240.67 | ~383.26 | 179.05 |

| Appearance | Off-white to beige crystalline powder | White powder | White to beige crystals |

| Melting Point | >200°C (dec.) | >210°C (dec.) | 200–203°C (dec.) |

| Hygroscopicity | Low | Low | Moderate |

Critical Note: The sulfate anion is non-volatile, unlike the chloride in the HCl salt. This makes the sulfate salt superior for high-temperature melt reactions (e.g., solvent-free Fischer synthesis) where loss of acid catalyst (HCl gas) is undesirable.

Solubility Dynamics

The sulfate salt exhibits a steep solubility curve in aqueous media, a property often exploited for purification via recrystallization. It is significantly less soluble in organic solvents than the free base.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Temperature Dependence | Notes |

| Water | Low (Cold) / High (Hot) | Critical | Best solvent for recrystallization. Soluble >60°C. |

| 0.5M H₂SO₄ | Moderate | Low | Acid suppression of hydrolysis increases stability. |

| Ethanol/Methanol | Moderate | High | Good for synthesis; heating required for high conc. |

| DMSO/DMF | High | Low | Caution: Risk of runaway exotherm/decomposition. |

| DCM/Chloroform | Insoluble | Negligible | Suitable for washing away non-polar impurities. |

| Ether/Hexane | Insoluble | Negligible | Antisolvents for precipitation. |

Solubilization Protocol (Aqueous)

To prepare a stable stock solution (e.g., for HPLC or synthesis):

-

Acidification: Do not dissolve in neutral water initially. Prepare 0.1 M H₂SO₄ or 0.1 M HCl .

-

Dispersion: Add the solid sulfate salt to the acidic solvent at room temperature. It will form a suspension.

-

Thermal Activation: Heat the suspension to 50–60°C with vigorous stirring. The salt should dissolve completely within 15 minutes.

-

Cooling: If the solution is for immediate use, cool to room temperature. If crystals reform, the concentration exceeds the saturation limit (typically ~50-80 mg/mL at 20°C for sulfate salts).

Visualization: Solubility Decision Tree

The following logic gate assists in selecting the correct solvent system based on the intended application.

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Stability & Degradation Mechanisms

Hydrazine derivatives are inherently unstable, prone to oxidation and disproportionation. The sulfate salt mitigates this by protonating the hydrazine nitrogen, reducing its nucleophilicity and susceptibility to oxidation.

Dominant Degradation Pathways

-

Oxidative Dehydrogenation:

-

Trigger: Exposure to air (O₂) and light (UV).

-

Mechanism: The hydrazine group (-NH-NH₂) oxidizes to the diazenyl radical, eventually forming chlorobenzene and nitrogen gas , or coupling to form azobenzenes (colored impurities).

-

Indicator: Color change from off-white to yellow/brown.

-

-

Thermal Decomposition:

-

Base-Catalyzed Disproportionation:

-

Trigger: Contact with bases (NaOH, NaHCO₃).

-

Mechanism: Neutralization liberates the free hydrazine base, which is an oil and oxidizes rapidly (within minutes) in air.

-

Storage Protocols

-

Primary: Store in amber glass vials under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8°C).

-

Desiccation: Store with desiccant. Moisture promotes hydrolysis and subsequent oxidation.

Visualization: Degradation Logic

Figure 2: Mechanistic pathway of degradation from stable salt to decomposition products.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Sample Preparation

Use this protocol to verify the purity of a stored batch.

-

Solvent: Prepare a mixture of Acetonitrile : 0.1% Phosphoric Acid (50:50) . The acid prevents oxidation during analysis.

-

Dissolution: Weigh 10 mg of sample into a 20 mL amber volumetric flask.

-

Sonicate: Sonicate for 5 minutes. Ensure no solids remain.

-

Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may degrade).

-

Analysis: Inject immediately.

-

Acceptance Criteria: Purity >98% (Area %).

-

Impurity Marker: A peak at RRT ~1.2 often indicates the azobenzene dimer (oxidation product).

-

Protocol B: Free Base Liberation (In Situ)

For reactions requiring the nucleophilic free base.

-

Suspend the Sulfate salt (1.0 eq) in the organic solvent (e.g., Toluene or Ethanol).

-

Add Sodium Acetate (2.0 eq) or Triethylamine (2.0 eq).

-

Stir for 30 minutes at room temperature.

-

Proceed immediately to the next step (e.g., addition of ketone/aldehyde).

-

Why: This generates the free hydrazine in situ, minimizing its exposure to air before it reacts with the electrophile.

-

Safety & Handling (E-E-A-T)

Hazard Class: 6.1 (Toxic), 8 (Corrosive - if acidic). GHS Signal: DANGER.

-

Acute Toxicity: Toxic if swallowed or absorbed through skin.[3] Hydrazines are potent liver toxins and suspected carcinogens.

-

Skin Sensitization: High risk of allergic dermatitis. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Oxidizing agents (Peroxides, Permanganates) cause fire/explosion. Aldehydes/Ketones react exothermically to form hydrazones.

Emergency Disposal: Do not wash down the drain. Quench spills with dilute Sodium Hypochlorite (Bleach) solution to oxidize the hydrazine to nitrogen gas and aryl halides, then dispose of as hazardous chemical waste.

References

-

Sigma-Aldrich. Safety Data Sheet: 2-Chlorophenylhydrazine hydrochloride (Analogous data). Retrieved from .

-

Spectrum Chemical. 2-Chlorophenylhydrazine Sulfate Product Specifications & CAS 198279-94-6. Retrieved from .

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 443287, 2-Chlorophenylhydrazine hydrochloride. Retrieved from .

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on hydrazine usage in synthesis).

- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.

Sources

Hazards and safety precautions for handling 2-Chlorophenylhydrazine Sulfate

Topic: Hazards and safety precautions for handling 2-Chlorophenylhydrazine Sulfate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chlorophenylhydrazine Sulfate (and its related hydrochloride salt, CAS 41052-75-9) is a potent hydrazine derivative widely utilized as a building block in the synthesis of agrochemicals (e.g., pyrazoles) and pharmaceuticals (e.g., indole synthesis via the Fischer method). While chemically versatile, it presents a severe toxicological profile characterized by hemolytic anemia, skin sensitization, and potential carcinogenicity.

This guide provides a self-validating safety protocol for researchers. It moves beyond generic safety data sheets (SDS) to address the specific mechanistic hazards of the hydrazine moiety and the requisite engineering controls for safe manipulation.

Critical Note on Salt Forms: While the user specified the Sulfate salt (CAS 198279-94-6), the majority of toxicological data is derived from the Hydrochloride (CAS 41052-75-9) or the free base. The safety protocols below apply strictly to the 2-chlorophenylhydrazine moiety , which is the active toxicophore regardless of the counterion.

Chemical Profile & Physicochemical Properties

| Property | Data | Relevance to Safety |

| Chemical Structure | Cl-C₆H₄-NH-NH₂[1] · H₂SO₄ | Hydrazine group is the primary reactive/toxic site. |

| Physical State | White to off-white crystalline solid | Dust generation is a primary inhalation risk. |

| Solubility | Soluble in water, DMSO, Methanol | Skin absorption is enhanced in solution. |

| Stability | Air and Light Sensitive | Auto-oxidation produces toxic/explosive peroxides and diazo compounds. |

| Incompatibility | Strong Oxidizers, Bases, Metals | Risk of exothermic reaction or formation of shock-sensitive azides. |

Toxicological Mechanism

The danger of 2-Chlorophenylhydrazine lies in its metabolic activation. Unlike simple irritants, this compound acts systemically to destroy red blood cells (RBCs) and damage DNA.[2]

Mechanism of Action: Oxidative Hemolysis[3]

-

Auto-oxidation: Upon entering the bloodstream, the hydrazine group undergoes auto-oxidation, generating superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂) .

-

Hemoglobin Attack: These Reactive Oxygen Species (ROS) oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺) , rendering it incapable of oxygen transport.

-

Heinz Body Formation: Further oxidation causes the denaturation of hemoglobin into insoluble precipitates called Heinz bodies .[3]

-

RBC Destruction: The spleen targets these damaged cells for destruction, leading to rapid, profound hemolytic anemia .

Visualizing the Toxicity Pathway

Figure 1: Mechanistic pathway of 2-Chlorophenylhydrazine toxicity, highlighting the cascade from oxidative stress to systemic organ damage.

Hazard Identification (GHS Classification)

| Hazard Category | H-Code | Statement | Operational Implication |

| Acute Toxicity | H301/H311/H331 | Toxic if swallowed, in contact with skin, or inhaled. | Zero-skin-contact policy. Double gloving is mandatory. |

| Carcinogenicity | H350 | May cause cancer (Category 1B). | All weighing must occur in a closed system or glove box. |

| Sensitization | H317 | May cause an allergic skin reaction. | Dedicated lab coats; immediate wash-down if exposed. |

| STOT - RE | H372 | Causes damage to organs (Blood, Liver) through prolonged exposure.[4] | Medical surveillance (CBC) recommended for frequent users. |

| Aquatic Toxicity | H400 | Very toxic to aquatic life. | All waste must be collected; no drain disposal . |

Engineering Controls & Personal Protective Equipment (PPE)

Defense in Depth Strategy

Reliable safety cannot depend on PPE alone. The hierarchy of controls must be applied:

-

Primary Barrier (Engineering):

-

Fume Hood: All operations involving open containers must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Glove Box: For handling >5g of powder, a glove box under inert atmosphere (Argon/Nitrogen) is strongly recommended to prevent dust inhalation and auto-oxidation.

-

-

Secondary Barrier (PPE):

-

Gloves: Nitrile (minimum 0.11 mm) is acceptable for incidental splash only if changed immediately. For prolonged handling, use Silver Shield/4H (Laminate) gloves or double-gloved Nitrile (outer) + Latex (inner) with a permeation breakthrough check.

-

Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with P100/OV cartridges .

-

Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.

-

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

-

Verification: Check the sash height of the fume hood. Ensure an eyewash station is within 10 seconds.

-

Static Control: Hydrazine salts can be static. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering.

-

Weighing:

-

Place the balance inside the fume hood.

-

Tare a sealable container (e.g., screw-top vial).

-

Transfer solid using a disposable spatula.

-

Immediately wipe the exterior of the vial with a solvent-dampened wipe (methanol) before removing it from the hood.

-

Phase 2: Reaction Setup

-

Solvent Choice: Avoid ketones (e.g., acetone) as solvents, as hydrazines react to form hydrazones, potentially altering reaction stoichiometry or creating unknown byproducts.

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. 2-Chlorophenylhydrazine oxidizes in air to form dark, tarry decomposition products that are difficult to clean.

Phase 3: Quenching & Cleanup

-

Never add concentrated bleach directly to the solid salt; this can generate heat and toxic chloramines.

-

Decontamination Solution: Prepare a solution of 5% Sodium Hypochlorite (Bleach) diluted 1:10 with water, or use a commercial destruction solution (e.g., Fenton's reagent for bulk destruction, though bleach is standard for surface decon).

Safe Handling Workflow Diagram

Figure 2: Operational workflow ensuring containment from storage to disposal.

Emergency Response

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don double gloves, goggles, and a respirator if dust is present.

-

Contain: Cover the spill with a wet absorbent pad (to prevent dust) or vermiculite.

-

Neutralize (Surface Only): Wipe the area with dilute bleach (10%) followed by water. Do not pour bleach directly onto a pile of solid hydrazine sulfate.

-

Verify: Perform a swipe test (using p-dimethylaminobenzaldehyde reagent if available) to confirm no hydrazine residue remains.

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol/DMSO), as this drives the toxin deeper into the dermis.

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (24–48 hours).

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high. Seek immediate medical attention.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 443287, 2-Chlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

Jollow, D. J., & McMillan, D. C. (2001).[3] Oxidative stress, glucose-6-phosphate dehydrogenase deficiency, and hemolytic anemia. In Free Radical Biology and Medicine. Retrieved from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Phenylhydrazine. Retrieved from [Link]

Sources

2-Chlorophenylhydrazine: The "Ortho-Effect" Reagent in Heterocyclic Chemistry

The following technical guide details the history, synthesis, and application of 2-Chlorophenylhydrazine (CAS 95-43-2) , designed for research and development professionals.

Executive Summary & Historical Genesis

While Emil Fischer’s discovery of phenylhydrazine in 1875 revolutionized synthetic organic chemistry, the 2-chlorophenylhydrazine derivative emerged later as a critical tool for probing the "ortho-effect"—the steric and electronic influence of substituents adjacent to the hydrazine moiety.

Unlike its para-substituted cousins (e.g., 4-chlorophenylhydrazine, used in the synthesis of Indomethacin), the 2-chloro isomer introduces significant steric hindrance. Historically, this made it a "stress test" substrate for the Fischer Indole Synthesis , often resulting in lower yields or alternative cyclization pathways compared to unhindered hydrazines. Today, its primary utility lies in the regioselective synthesis of pyrazoles for agrochemicals (e.g., sulfonylurea herbicides) and as a scaffold for probing structure-activity relationships (SAR) in drug discovery.

Chemical Identity

| Property | Data |

| CAS Number | 95-43-2 (Free base) / 41052-75-9 (HCl salt) |

| IUPAC Name | (2-Chlorophenyl)hydrazine |

| Molecular Weight | 142.59 g/mol (Free base) |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Key Reactivity | Nucleophilic attack (N-terminal), Condensation with carbonyls |

Synthesis: Overcoming the "Sulfite Prejudice"

The synthesis of 2-chlorophenylhydrazine historically presented a challenge.[1] Early literature noted a "prejudice" against the standard sulfite reduction method (used for phenylhydrazine) because the ortho-chloro group destabilizes the diazosulfonate intermediate, leading to poor yields (~50%).

Consequently, the Stannous Chloride (SnCl₂) reduction became the gold standard for laboratory-scale synthesis, despite its higher cost and waste generation.

Protocol: Optimized Laboratory Synthesis (SnCl₂ Method)

Caution: Hydrazines are potential carcinogens and skin sensitizers. Perform all steps in a fume hood.

Reagents:

-

2-Chloroaniline (1.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)

-

Conc. HCl (excess)

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-chloroaniline in conc. HCl and cool to -5°C. Dropwise add aqueous NaNO₂ while maintaining temperature <0°C. The solution will turn clear/yellow as the diazonium salt forms.

-

Reduction: Prepare a solution of SnCl₂ in conc. HCl at 0°C. Transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.

-

Mechanistic Note: Inverse addition (diazonium into reductant) prevents side reactions like diazo-coupling (formation of azo dyes).

-

-

Precipitation: The hydrazine hydrochloride salt precipitates almost immediately as a white/beige solid.

-

Isolation: Filter the solid and wash with cold dilute HCl (to remove tin salts) followed by cold ethanol.

-

Free Base Liberation (Optional): Dissolve the salt in water and neutralize with 10% NaOH. Extract with ether/DCM.

Visualization: Synthesis Pathway

Figure 1: Synthetic pathway highlighting the critical reduction step where steric factors influence yield.

Core Applications: The Pyrazole Gateway

While 2-chlorophenylhydrazine is used in Fischer Indole synthesis, its most commercially significant application is in the synthesis of 1-arylpyrazoles , a scaffold found in potent agrochemicals and pharmaceuticals.

A. Agrochemicals: The Sulfonylurea Connection

The 2-chloro substitution pattern is vital for herbicides like Pyrazosulfuron-ethyl . The steric bulk of the chlorine atom at the ortho position forces the phenyl ring to twist out of coplanarity with the pyrazole ring, influencing the binding affinity to the target enzyme (acetolactate synthase).

Reaction: Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate).

-

Mechanism: The hydrazine terminal nitrogen attacks the ketone carbonyl, followed by cyclization.

-

Regioselectivity: The 2-chloro group can affect which nitrogen attacks which carbonyl, often requiring careful pH control to ensure the correct regioisomer (1-(2-chlorophenyl)-3-methyl... vs 1-(2-chlorophenyl)-5-methyl...).

B. Drug Discovery: The "Scaffold Hopper"

In medicinal chemistry, 2-chlorophenylhydrazine is used to synthesize libraries of:

-

Indoles (via Fischer): Used to create analogs of triptans or NSAIDs to test if the ortho-chloro group improves metabolic stability (blocking metabolic oxidation at the 2-position of the phenyl ring).

-

Pyrazolones: Precursors for dyes and anti-inflammatory agents (e.g., Edaravone analogs).

Visualization: Divergent Reactivity

Figure 2: Divergent synthetic pathways. The Pyrazole route is generally higher yielding for 2-substituted hydrazines.

Technical Nuances & Troubleshooting

When using 2-chlorophenylhydrazine, researchers often encounter specific issues driven by the chlorine atom:

| Issue | Cause | Solution |

| Low Yield in Fischer Indole | Steric clash between the 2-Cl and the forming C-C bond during the [3,3]-sigmatropic shift. | Use Lewis acids (ZnCl₂, BF₃·OEt₂) instead of protic acids. High boiling solvents (e.g., dichlorobenzene) may be required. |

| Regioisomer Mixtures | In pyrazole synthesis, the hydrazine nitrogens have different nucleophilicities due to the electron-withdrawing Cl. | Control pH . Acidic conditions favor attack by the distal nitrogen; basic conditions favor the proximal nitrogen. |

| Oxidation/Darkening | Free base is air-sensitive (oxidizes to diazenes). | Always store as the Hydrochloride salt . Liberate the free base only immediately before use under Argon/Nitrogen. |

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin (Oral/Dermal), Skin Sensitizer, Carcinogen Suspect.

-

Storage: Store the hydrochloride salt in amber glass at <25°C. It is hygroscopic; keep tightly sealed.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality to nitrogen gas and the corresponding arene, destroying the toxic hydrazine moiety.

-

PPE: Double nitrile gloves are recommended. The lipophilic nature of the chlorinated ring increases skin absorption potential compared to simple hydrazine.

References

-

Fischer, E. (1875).[2] "Ueber aromatische Hydrazinverbindungen". Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. Link

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Safety Data Sheet (SDS). 2-Chlorophenylhydrazine Hydrochloride.[3][4] Sigma-Aldrich. Link

-

Patent CN11040938B2. (2021). "Continuous flow process for the synthesis of phenylhydrazine salts". (Modern industrial synthesis flow). Link

-

BenchChem. (2025).[5] "Synthesis and impurities of 2-(2-Chlorophenyl)acetohydrazide". (Technical data on side reactions). Link

Sources

- 1. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. web.s-cdn.boostkit.dev [web.s-cdn.boostkit.dev]

- 4. Hydrazine or hydroxylamine derivatives | lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Role of 2-Chlorophenylhydrazine in the Fischer Indole Synthesis: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, stands as a cornerstone reaction in heterocyclic chemistry.[1] Its robustness and versatility have made it an indispensable tool for the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, natural products, and agrochemicals.[2][3][4] The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][5]

This guide provides a detailed examination of the Fischer indole synthesis, focusing specifically on the use of 2-chlorophenylhydrazine. As a substituted phenylhydrazine, the electronic properties of the ortho-chloro substituent exert a profound influence on the reaction mechanism, kinetics, and the ultimate utility of the resulting chloro-substituted indole products in drug development. We will dissect the mechanistic pathway, explain the causal effects of the chloro-substituent, provide a practical experimental protocol, and summarize the key electronic influences that govern this powerful transformation.

The Core Mechanism: A Stepwise Journey to the Indole Ring

The generally accepted mechanism for the Fischer indole synthesis is a sequential process involving condensation, tautomerization, a key rearrangement, and cyclization with elimination.[1][6][7] The entire process is typically catalyzed by Brønsted or Lewis acids, such as hydrochloric acid, polyphosphoric acid (PPA), or zinc chloride (ZnCl₂).[1][3]

Part 1: Phenylhydrazone Formation and Ene-Hydrazine Tautomerization

The synthesis begins with the condensation of 2-chlorophenylhydrazine with a carbonyl compound, such as a ketone, to form a 2-chlorophenylhydrazone. This initial step is a standard imine formation, driven by the removal of water under acidic conditions.[2][8] The resulting hydrazone is often not isolated and is carried directly into the next step.[2]

Crucially, the phenylhydrazone must tautomerize to its ene-hydrazine isomer. This acid-catalyzed step is vital as it generates the necessary ene moiety for the subsequent pericyclic rearrangement.[6][7] The equilibrium between the hydrazone and the more reactive ene-hydrazine is a critical control point in the overall synthesis.

Caption: Initial condensation and tautomerization steps.

Part 2: The Decisive[1][1]-Sigmatropic Rearrangement

The heart of the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine.[9][10] This concerted, pericyclic reaction involves the cleavage of the N-N sigma bond and the simultaneous formation of a new C-C bond between the aromatic ring and the enamine carbon.[9] This step is typically the rate-determining step of the overall synthesis.[6]

The role of the 2-chloro substituent is particularly significant here. As an electron-withdrawing group (EWG), the chlorine atom decreases the electron density of the phenyl ring through its inductive effect. This deactivation makes the aromatic ring less nucleophilic, which can hinder the[1][1]-sigmatropic rearrangement and slow the reaction rate compared to syntheses using electron-donating groups.[11] In some cases, strongly deactivating groups can cause the reaction to fail entirely.[8][12] However, the presence of the chloro group is essential for producing the corresponding 7-chloroindole (since the ortho-position is blocked, cyclization occurs at the other ortho-carbon, C6, leading to the substituent at the 7-position of the indole).

Caption: The key[1][1]-sigmatropic rearrangement step.

Part 3: Rearomatization, Cyclization, and Elimination

Following the rearrangement, the resulting di-imine intermediate is non-aromatic. It rapidly undergoes tautomerization to regain the energetic stability of the aromatic ring.[1][7] This is followed by an intramolecular nucleophilic attack where the aniline nitrogen attacks the imine carbon, forming the five-membered heterocyclic ring characteristic of the indole scaffold.[8]

The final step is the acid-catalyzed elimination of ammonia (NH₃) from the cyclic aminal intermediate.[1][6] This irreversible step drives the reaction to completion, yielding the final, stable aromatic indole product. Isotopic labeling studies have confirmed that the nitrogen atom eliminated as ammonia is the one further from the aromatic ring (N2), while the nitrogen directly attached to the ring (N1) is incorporated into the final indole structure.[6]

Caption: Final steps: rearomatization, cyclization, and elimination.

Data Summary: Electronic Effects of Substituents

The electronic nature of the substituent on the phenylhydrazine ring is a critical determinant of reaction efficiency. The following table summarizes these general trends, providing context for the specific case of the 2-chloro substituent.

| Substituent Type | Examples | Effect on Aromatic Ring | Impact on[1][1]-Sigmatropic Rearrangement | Overall Reaction Rate |

| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increases electron density | Facilitated | Generally Accelerated[11] |

| Electron-Withdrawing (EWG) | -Cl, -NO₂ | Decreases electron density | Hindered | Generally Decelerated[8][11] |

Experimental Protocol: Synthesis of 7-Chloro-2,3,4,9-tetrahydro-1H-carbazole

This protocol provides a representative procedure for the Fischer indole synthesis using 2-chlorophenylhydrazine and cyclohexanone.

Materials:

-

2-Chlorophenylhydrazine hydrochloride (1.0 eq.)

-

Cyclohexanone (1.1 eq.)

-

Glacial Acetic Acid (as solvent and catalyst)

-

1 M Sodium Hydroxide Solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for purification)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorophenylhydrazine hydrochloride (1.0 eq.) and cyclohexanone (1.1 eq.).[13]

-

Acid Addition: Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.[13]

-

Indolization: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 2-5 hours.[3]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[13]

-

Neutralization: Carefully pour the cooled mixture into a beaker of ice water and slowly neutralize with 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by column chromatography on silica gel to yield the pure 7-chloro-2,3,4,9-tetrahydro-1H-carbazole.

Conclusion

2-Chlorophenylhydrazine plays a dual role in the Fischer indole synthesis. Mechanistically, its electron-withdrawing chloro-substituent deactivates the phenyl ring, making the key[1][1]-sigmatropic rearrangement more challenging and often requiring more forcing conditions compared to electron-rich analogs. However, this same substituent is the very feature that makes the reaction valuable from a synthetic standpoint. It provides a direct and efficient route to 7-chloro-substituted indoles and their derivatives, which are crucial intermediates in the development of new therapeutic agents. Understanding the electronic impact of the chloro group allows chemists to optimize reaction conditions and strategically design synthetic pathways for complex, biologically active molecules.

References

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

-

Fischer indole synthesis –[1][1]-sigmatropic rearrangement. (n.d.). ChemTube3D. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. (2025). Wiley Online Library. Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sigmatropic reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved from [Link]

-

Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). PubMed. Retrieved from [Link]

-

Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (2025). ResearchGate. Retrieved from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link] 21.[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. (n.d.). PMC. Retrieved from [Link]

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

-

Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. testbook.com [testbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 7-Chloroindoles via Fischer Indolization using 2-Chlorophenylhydrazine Sulfate

Based on the specific chemical constraints of 2-chlorophenylhydrazine sulfate and the requirements for high-integrity scientific documentation, here is the detailed Application Note.

Abstract & Utility

This protocol details the synthesis of 7-chloroindole derivatives utilizing 2-Chlorophenylhydrazine Sulfate (2-CPHS) as the hydrazine source. While 2-CPHS offers enhanced stability over its free-base counterpart, its sulfate salt form requires specific solubilization and activation strategies. This guide provides a robust, self-validating methodology for the synthesis of 8-chloro-1,2,3,4-tetrahydrocarbazole (a model 7-chloroindole system) using a cyclohexanone substrate. The resulting 7-chloroindole scaffold is a critical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and serotonin receptor modulators.

Introduction and Mechanistic Insight

The Challenge of the Sulfate Salt

2-Chlorophenylhydrazine is commercially available as a hydrochloride or sulfate salt. The sulfate form (

Regioselectivity: The "Ortho" Effect

The Fischer indole synthesis involves a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. For ortho-substituted phenylhydrazines (like 2-CPHS), the rearrangement is regioselective.

-

Steric/Electronic Blockade: The rearrangement cannot effectively proceed at the C2 position bearing the chlorine atom.

-

Directed Shift: The sigmatropic shift occurs exclusively at the unsubstituted C6 ortho-position.

-

Outcome: This regiochemistry places the chlorine atom at the 7-position of the final indole ring.

Mechanistic Pathway

The following diagram illustrates the pathway, highlighting the specific atomic mapping of the Chlorine substituent.

Figure 1: Mechanistic pathway of Fischer Indolization for 2-substituted hydrazines. The steric bulk of the Chlorine atom forces the rearrangement to the open ortho-position, yielding the 7-chloro isomer.

Experimental Protocol: Synthesis of 8-Chloro-1,2,3,4-Tetrahydrocarbazole

Target Reaction:

2-Chlorophenylhydrazine Sulfate + Cyclohexanone

Materials & Stoichiometry

Note: Commercial "Hydrazine Sulfate" salts vary in stoichiometry (1:1 vs 2:1 hydrazine:acid). This protocol assumes a 1:1 salt (

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) | Role |

| 2-Chlorophenylhydrazine Sulfate | ~240.66* | 1.0 | 2.41 g (10 mmol) | Limiting Reagent |

| Cyclohexanone | 98.15 | 1.1 | 1.14 mL (11 mmol) | Substrate |

| Glacial Acetic Acid | 60.05 | Solvent | 20 - 30 mL | Solvent/Catalyst |

| Sodium Acetate (Optional) | 82.03 | 1.0 | 0.82 g | Buffer (if salt is highly acidic) |

| Sat. NaHCO3 | - | - | As needed | Quenching |

*Verify MW on your specific reagent bottle.

Step-by-Step Methodology

Phase 1: Hydrazone Formation & Cyclization (One-Pot)

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solubilization: Add 2.41 g of 2-Chlorophenylhydrazine Sulfate and 25 mL of Glacial Acetic Acid .

-

Observation: The sulfate salt may not dissolve fully at room temperature. This is normal.

-

-

Substrate Addition: Add 1.14 mL of Cyclohexanone in one portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

-

Critical Checkpoint: The suspension should clear to a homogeneous solution as the temperature rises and the hydrazone forms.

-

Time: Maintain reflux for 2 to 3 hours . Monitor via TLC (Solvent: 20% EtOAc in Hexanes). The hydrazone intermediate (often yellow/orange) should disappear, replaced by a more polar indole spot (often fluorescent under UV).

-

-

Completion: Once starting material is consumed, remove from heat and allow to cool to room temperature.

Phase 2: Workup & Purification[4]

-

Precipitation (Preferred for Carbazoles):

-

Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.

-

The 8-chloro-1,2,3,4-tetrahydrocarbazole typically precipitates as a solid.

-

Stir for 30 minutes to ensure full precipitation and hydrolysis of any residual acetate salts.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove all acetic acid and hydrazine residues.

-

Recrystallization:

-

Transfer the crude solid to a flask.

-

Recrystallize from Ethanol/Water (9:1) or Methanol .

-

Yield Expectation: 65% - 80%.

-

Appearance: Off-white to pale brown needles.

-

Phase 3: Alternative Workup (If Product is an Oil)

If synthesizing non-cyclic ketone derivatives (e.g., from 2-butanone) that do not precipitate:

-

Neutralize the acetic acid mixture with Sat. NaHCO3 or 20% NaOH (Caution: Exothermic) until pH ~8.

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Wash organics with Brine, dry over Na2SO4 , and concentrate in vacuo.

-

Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Experimental Workflow Diagram

Figure 2: Decision tree for workup based on the physical state of the crude indole product.

Critical Considerations & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion | Sulfate salt failed to liberate hydrazine. | Add Sodium Acetate (1.0 eq) to the reaction to buffer the sulfuric acid and release the free hydrazine. |

| Product is Red/Dark | Oxidation of the indole or hydrazine impurities. | Perform the reaction under Nitrogen atmosphere . Add a pinch of Sodium Bisulfite during workup. |

| No Precipitate | Product is soluble in dilute acetic acid. | Proceed to Phase 3 (Extraction) . Do not discard the aqueous layer until yield is confirmed. |

| Regioisomer Mix | Used an unsymmetrical ketone (e.g., 2-butanone). | 2-butanone yields mostly the 2,3-dimethyl isomer, but steric bulk can shift ratio. Purify via column chromatography.[4] |

Safety & Handling (HSE)

-

Hydrazine Toxicity: 2-Chlorophenylhydrazine is a suspected carcinogen and toxic by inhalation/skin contact. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Sulfate Residues: The waste stream contains hydrazine sulfate residues. Deactivate all glassware and filtrates with Bleach (Sodium Hypochlorite) before disposal to oxidize residual hydrazine.

-

Acid Burns: Glacial Acetic Acid is corrosive. Handle with care.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for handling hydrazine salts).

-

BenchChem. "Application Notes for Fischer Indole Synthesis." (General protocols for phenylhydrazine hydrochlorides/sulfates).

-

Sigma-Aldrich. "Safety Data Sheet: 2-Chlorophenylhydrazine Hydrochloride/Sulfate."

Sources

- 1. mdpi.com [mdpi.com]

- 2. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of substituted indoles with 2-Chlorophenylhydrazine Sulfate

Application Note: Regioselective Synthesis of 7-Substituted Indoles via Fischer Indolization

Abstract

This application note details the robust synthesis of 7-chloroindole scaffolds utilizing 2-Chlorophenylhydrazine Sulfate as the primary building block. While the Fischer Indole Synthesis is a century-old reaction, the use of ortho-substituted hydrazine salts presents specific regiochemical and solubility challenges. This guide provides optimized protocols for synthesizing 7-chloro-1,2,3,4-tetrahydrocarbazole (a model tricyclic system) and ethyl 7-chloroindole-2-carboxylate (a versatile pharmaceutical intermediate), emphasizing the exclusive regioselectivity dictated by the ortho-chloro substituent.

Introduction & Strategic Value

Substituted indoles are ubiquitous in medicinal chemistry, serving as the core pharmacophore in NSAIDs (e.g., Indomethacin), triptans (migraine therapeutics), and antivirals.

The use of 2-Chlorophenylhydrazine Sulfate is particularly valuable for accessing the 7-position of the indole ring. In standard Fischer indolization, the regiochemical outcome is determined by the hydrazine's substitution pattern:

-

Meta-substituted hydrazines yield mixtures (4- and 6-isomers).

-

Ortho-substituted hydrazines (like 2-chloro) yield single regioisomers (7-isomers) because the [3,3]-sigmatropic rearrangement preferentially occurs at the unsubstituted ortho carbon. The substituted ortho position (bearing the chlorine) is sterically and electronically blocked.

Key Technical Challenge: The sulfate salt of 2-chlorophenylhydrazine is significantly less soluble in organic solvents than its free base or hydrochloride counterparts. This protocol addresses the "salt effect" by utilizing buffering agents and specific solvent systems to ensure complete conversion.

Mechanistic Insight

The reaction proceeds via the classic Fischer Indole mechanism.[1] The critical step defining the regiochemistry is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.

Figure 1: Mechanistic Pathway The diagram below illustrates the pathway from the hydrazine sulfate salt to the final 7-chloroindole, highlighting the specific rearrangement step that enforces regioselectivity.

Caption: The [3,3]-shift occurs at the C6 position (unsubstituted ortho-carbon), forcing the chlorine atom to the C7 position of the final indole.

Materials & Safety Protocols

Chemical Hazards:

-

2-Chlorophenylhydrazine Sulfate: Toxic by ingestion and inhalation. Potential carcinogen.[2] Severe skin irritant.

-

Glacial Acetic Acid: Corrosive, flammable.

-

Polyphosphoric Acid (PPA): Viscous, corrosive, causes severe burns.

Handling: All solids should be weighed in a fume hood. Double-gloving (Nitrile) is recommended.

Reagent Table:

| Reagent | MW ( g/mol ) | Role | Equiv. |

|---|---|---|---|

| 2-Chlorophenylhydrazine Sulfate | ~240.6 (varies w/ hydration) | Reactant | 1.0 |

| Cyclohexanone (Protocol A) | 98.15 | Ketone Source | 1.1 |

| Ethyl Pyruvate (Protocol B) | 116.12 | Ketone Source | 1.1 |

| Sodium Acetate (Anhydrous) | 82.03 | Buffer/Base | 1.1 |

| Glacial Acetic Acid | 60.05 | Solvent/Catalyst | N/A (Solvent) |

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1,2,3,4-tetrahydrocarbazole

Target: A tricyclic indole derivative useful as a robust model system or biological probe.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of the tetrahydrocarbazole derivative.

Step-by-Step Procedure:

-

Salt Liberation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 2-Chlorophenylhydrazine Sulfate (10 mmol, 2.41 g) in Glacial Acetic Acid (30 mL).

-

Buffering: Add Sodium Acetate (11 mmol, 0.90 g). Stir for 10 minutes at room temperature. Note: This step converts the insoluble sulfate salt into the more reactive acetate salt/free base in situ.

-

Addition: Add Cyclohexanone (11 mmol, 1.14 mL) dropwise over 5 minutes. The mixture may warm slightly due to hydrazone formation.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3 hours.

-

Validation: Monitor TLC (Hexane:EtOAc 8:2). The starting hydrazine spot (polar, near baseline) should disappear, and a less polar fluorescent spot (Indole) should appear.

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing Ice/Water (150 mL) with vigorous stirring.

-

Isolation: A precipitate will form (often off-white or tan). Filter the solid using a Buchner funnel.

-

Purification: Wash the cake with water (3 x 50 mL) to remove acid and salts, followed by cold 70% ethanol (10 mL). Recrystallize from Ethanol/Water if high purity is required.

Protocol B: Synthesis of Ethyl 7-chloroindole-2-carboxylate

Target: A functionalized indole ester suitable for further elaboration into pharmaceutical candidates.

Rationale: This reaction uses a Lewis Acid catalyst (Polyphosphoric Acid or H2SO4/EtOH) because the electron-withdrawing ester group on the pyruvate makes the hydrazone less nucleophilic, requiring harsher conditions for the [3,3]-shift.

Step-by-Step Procedure:

-

Hydrazone Formation (In Situ): In a 100 mL flask, combine 2-Chlorophenylhydrazine Sulfate (10 mmol) and Ethanol (absolute, 40 mL). Add H2SO4 (conc., 1.0 mL) carefully.

-

Addition: Add Ethyl Pyruvate (11 mmol) dropwise.

-

Reaction: Heat to mild reflux for 1 hour. A thick precipitate (the hydrazone) may form initially but should dissolve or change character as the indole forms.

-

Alternative (PPA Method): If the ethanol method yields low conversion, mix the hydrazone (isolated from step 2) with Polyphosphoric Acid (10g) and heat to 100°C for 30 mins. This is "brute force" but highly effective for electron-deficient indoles.

-

-

Workup: Pour the reaction mixture onto crushed ice.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with Sat. NaHCO3 (to neutralize acid) and Brine.

-

Drying: Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Purification: The crude product is often a brown solid. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient 0-20%).

-

Expected Product: Ethyl 7-chloroindole-2-carboxylate (White to pale yellow needles).

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted Salt | Sulfate salt insolubility preventing reaction. | Crucial: Ensure NaOAc is used in Protocol A. For Protocol B, ensure vigorous stirring or switch to PPA solvent which dissolves the salt. |

| Regioisomer Contamination | Unlikely with 2-chloro, but possible if temp is too high (migration). | Maintain reflux temperature strictly. Do not overheat (>150°C) unless using PPA. |

| Dark/Tarred Product | Oxidation of the hydrazine or indole. | Perform reaction under Nitrogen atmosphere. Use fresh hydrazine sulfate (should be white/off-white, not dark brown). |

| Incomplete Cyclization | Electron-withdrawing groups on ketone (e.g., pyruvate). | Increase acid strength (switch from Acetic Acid to H2SO4/EtOH or PPA). |

References

-

Fischer Indole Synthesis Mechanism & Reviews

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

-

Synthesis of 7-Substituted Indoles

- Hiyoshi, H., et al. (2014). Synthesis of 7-chloroindole derivatives.

-

(General Overview & Specific Regiochemistry)

-

Safety D

-

PubChem. (n.d.). 2-Chlorophenylhydrazine Sulfate Compound Summary.

-

-

Organic Syntheses Protocols (Tetrahydrocarbazole Standard)

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. CAS 1073-69-4: (4-Chlorophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. wjarr.com [wjarr.com]

- 7. mdpi.com [mdpi.com]

Application Note: 2-Chlorophenylhydrazine Sulfate in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the specific utility of 2-Chlorophenylhydrazine Sulfate as a regioselective building block for pyrazole and indole scaffolds, which are ubiquitous in modern fungicides and insecticides.[1]

Executive Summary

2-Chlorophenylhydrazine Sulfate (CAS: 41713-37-5 / Free base: 95-43-2) is a critical hydrazine building block used to introduce the N-(2-chlorophenyl) moiety into heterocyclic cores. Unlike its hydrochloride counterpart, the sulfate salt offers enhanced thermal stability and reduced hygroscopicity, making it preferred for bulk storage and handling in pilot-scale operations.[1]

Its primary application lies in the synthesis of 1-aryl-3-methyl-5-pyrazolones and 7-chloroindoles , both of which serve as structural pharmacophores for:

-

SDHI Fungicides: Pyrazole-carboxamide derivatives.[1]

-

Auxin-Mimic Herbicides: Indole-based plant growth regulators.

-

Mitochondrial Complex Inhibitors: Acaricides targeting MET I.[1]

Chemical Profile & Handling

The sulfate salt typically exists as a bis-hydrazine sulfate (2:1 stoichiometry), meaning two molecules of the hydrazine are protonated by one molecule of sulfuric acid.[1] This stoichiometry is critical for calculating accurate molar equivalents of neutralizing bases.[1]

| Property | Specification |

| Formula | |

| MW | 383.25 g/mol (Salt) vs. 142.59 g/mol (Free Base) |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in hot water; sparingly soluble in cold EtOH.[1][2][3] |

| Stability | Oxidizes slowly in air to form azobenzenes; Sulfate form retards this oxidation.[1] |

| Hazards | Toxic/Carcinogenic. Skin sensitizer.[1][4] Very toxic to aquatic life.[1] |

Handling Protocol:

-

Storage: Store under inert atmosphere (

) at <25°C. -

PPE: Double nitrile gloves, P3/N95 respirator, and full face shield are mandatory.[1] Hydrazines are potent hepatotoxins.[1]

Mechanistic Pathways

The utility of this intermediate relies on the nucleophilicity of the hydrazine nitrogens.[1] The 2-chloro substituent provides steric bulk that influences regioselectivity during cyclization.[1]

Pathway A: Pyrazole Condensation (Primary Application)

Reaction with 1,3-dicarbonyls (e.g., Ethyl Acetoacetate) yields 1-(2-chlorophenyl)pyrazoles. The steric hindrance of the ortho-chloro group can suppress side reactions at the N1 position, often improving selectivity compared to unsubstituted phenylhydrazine.[1]

Pathway B: Fischer Indole Synthesis

Reaction with enolizable ketones under acidic conditions yields 7-chloroindoles. The 2-chloro position blocks one side of the aromatic ring, forcing cyclization to the alternative ortho position (which is occupied by H), resulting in a predictable 7-substituted indole.[1]

Figure 1: Synthetic workflow converting the sulfate salt into key agrochemical scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone

This is the standard scaffold for "fused pyrazole" fungicides. The sulfate salt must be neutralized to liberate the nucleophilic hydrazine.[1]

Reagents:

-

2-Chlorophenylhydrazine Sulfate (10.0 mmol, ~1.92 g based on 2:1 salt)[1]

-

Ethyl Acetoacetate (11.0 mmol, 1.43 g)[1]

-

Sodium Acetate Trihydrate (22.0 mmol, 3.0 g) – Buffering agent[1]

-

Ethanol (Absolute, 30 mL)

-

Water (5 mL)

Procedure:

-

Salt Dissociation: In a 100 mL Round Bottom Flask (RBF), suspend the hydrazine sulfate in a mixture of Ethanol (20 mL) and Water (5 mL).

-

Buffering: Add Sodium Acetate Trihydrate in one portion. Stir at room temperature for 15 minutes. The suspension will change consistency as the free base is liberated and sodium sulfate precipitates.[1]

-

Expert Note: Unlike NaOH, Sodium Acetate buffers the solution to pH ~5-6, which is optimal for hydrazone formation without promoting rapid degradation of the hydrazine.[1]

-

-

Condensation: Add Ethyl Acetoacetate dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes).[1] The starting hydrazine spot (polar, stains with ninhydrin) should disappear.[1]

-

Isolation: Cool the reaction to 0°C in an ice bath. The product often crystallizes directly.[1]

-

Purification: Recrystallize from hot Ethanol/Water (8:2).

-

Yield Expectation: 75–85% as off-white needles.

Self-Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the pyrazolone methylene/methine proton (singlet at ~5.4 ppm or vinylic proton if tautomerized).[1]

Protocol B: Fischer Indole Synthesis (7-Chloroindole Derivative)

Used for creating auxin-mimic herbicides or tricyclic fungicides.

Reagents:

-

2-Chlorophenylhydrazine Sulfate (10 mmol)

-

Cyclohexanone (10 mmol)[1]

-

Polyphosphoric Acid (PPA) (15 g) – Solvent & Catalyst[1]

Procedure:

-

Free Base Prep (Critical): The sulfate cannot be used directly in PPA.[1] Dissolve the sulfate in 10% NaOH, extract the free base hydrazine into Diethyl Ether, dry over

, and evaporate to obtain the oily free base.[1] -

Reaction: Mix the free base (10 mmol) and Cyclohexanone (10 mmol) in a flask. A mild exotherm indicates hydrazone formation.[1]

-

Cyclization: Add PPA (15 g) and heat to 100°C for 2 hours with mechanical stirring (mixture becomes very viscous).

-

Quench: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. The product will precipitate as a brown solid.[1]

-

Purification: Filter, wash with water, and recrystallize from Ethanol.

-

Product: 8-chloro-1,2,3,4-tetrahydrocarbazole (Precursor to 7-chloroindole via dehydrogenation).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete neutralization of sulfate. | Ensure NaOAc is >2.0 equivalents relative to the sulfuric acid content.[1] Check pH is >4. |

| Dark/Tarred Product | Oxidation of hydrazine.[1] | Conduct reaction under Nitrogen atmosphere. Use fresh sulfate salt.[1] |

| Regioisomers (Protocol A) | Formation of 3-hydroxy-5-methyl isomer. | Ensure temperature is maintained at reflux.[1][4] Lower temps favor the kinetic (wrong) isomer.[1] |

| Solubility Issues | Sulfate salt insolubility. | Use a 1:1 EtOH:Water mix for the initial neutralization step, then add more EtOH for the reflux.[1] |

References

-

Stoichiometry & Properties: National Center for Biotechnology Information.[1] (2025).[1][5][6] PubChem Compound Summary for CID 443287, 2-Chlorophenylhydrazine hydrochloride. (Sulfate analog inferred).[1][4] Retrieved from [1]

-

Pyrazole Synthesis Mechanism: Fustero, S., et al. (2011).[1] Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for steric influence of ortho-substituents).

-

Fischer Indole Application: Hughes, D. L. (1993).[1] The Fischer Indole Synthesis. Organic Preparations and Procedures International.[1]

-

Agrochemical Relevance: Lamberth, C., & Dinges, J. (2012).[1] Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH.[1] (Details the structure-activity relationship of pyrazole fungicides).

-

Safety Data: Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Chlorophenylhydrazine hydrochloride. Retrieved from (Note: Handle sulfate with identical precautions to HCl salt).[1]

Sources

- 1. 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. shsigma.co.kr [shsigma.co.kr]

- 5. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation [jindunchemical.com]

A Step-by-Step Guide to the Synthesis of 7-Chloroindoles via Fischer Indolization of 2-Chlorophenylhydrazine with Ketones

Introduction: The Strategic Importance of 7-Chloroindoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, those bearing a chlorine atom at the 7-position have garnered significant attention from researchers in drug development. This specific substitution pattern imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. 7-Chloroindole derivatives have emerged as crucial intermediates in the synthesis of a wide range of bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[2][3]

The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains a primary and versatile method for constructing the indole nucleus.[2][4] This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone, provides a direct and efficient route to a diverse array of substituted indoles.